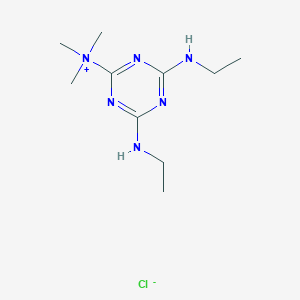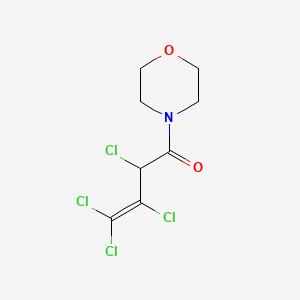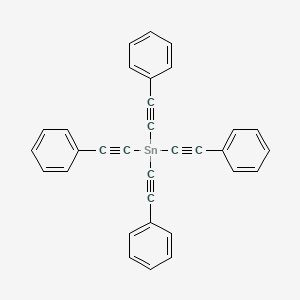
Tetrakis(2-phenylethynyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(2-phenylethynyl)stannane is an organotin compound with the molecular formula C32H20Sn. It is characterized by the presence of four phenylethynyl groups attached to a central tin atom. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions, due to its unique reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrakis(2-phenylethynyl)stannane can be synthesized through various methods. One common approach involves the reaction of terminal alkynes with tin tetrachloride (SnCl4) in the presence of anhydrous zinc chloride (ZnCl2) and diethylamine. Another method utilizes the reaction of tin tetra(N,N-diethylcarbamate) with phenylacetylene .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organotin compound synthesis apply. These typically involve large-scale reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Tetrakis(2-phenylethynyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Substitution: It participates in substitution reactions, particularly in the presence of palladium catalysts, which facilitate the replacement of phenylethynyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Palladium catalysts, such as palladium acetate (Pd(OAc)2), are frequently used under mild conditions to promote substitution reactions.
Major Products:
Oxidation: Tin oxides and substituted phenylethynyl derivatives.
Substitution: Various substituted organotin compounds, depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
Tetrakis(2-phenylethynyl)stannane has several applications in scientific research:
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of organotin compounds have been explored for their potential biological activity.
Industry: The compound’s reactivity makes it valuable in the production of polymers and other advanced materials.
Mecanismo De Acción
The primary mechanism by which tetrakis(2-phenylethynyl)stannane exerts its effects is through the formation of carbon-carbon bonds in cross-coupling reactions. The tin atom facilitates the transfer of phenylethynyl groups to other molecules, often mediated by palladium catalysts. This process involves the formation of a palladium-tin intermediate, which undergoes reductive elimination to form the desired product .
Comparación Con Compuestos Similares
Tetrakis(phenylethynyl)silane: Similar in structure but with a silicon atom instead of tin.
Tetrakis(phenylethynyl)germane: Contains a germanium atom in place of tin.
Uniqueness: Tetrakis(2-phenylethynyl)stannane is unique due to the specific reactivity of the tin atom, which offers distinct advantages in cross-coupling reactions compared to silicon and germanium analogs. The tin atom’s ability to form stable intermediates with palladium catalysts makes it particularly effective in facilitating these reactions .
Propiedades
Número CAS |
21890-32-4 |
|---|---|
Fórmula molecular |
C32H20Sn |
Peso molecular |
523.2 g/mol |
Nombre IUPAC |
tetrakis(2-phenylethynyl)stannane |
InChI |
InChI=1S/4C8H5.Sn/c4*1-2-8-6-4-3-5-7-8;/h4*3-7H; |
Clave InChI |
ZIYJKZZZQPINDO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#C[Sn](C#CC2=CC=CC=C2)(C#CC3=CC=CC=C3)C#CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


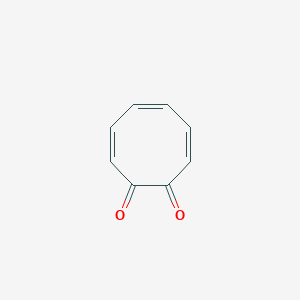
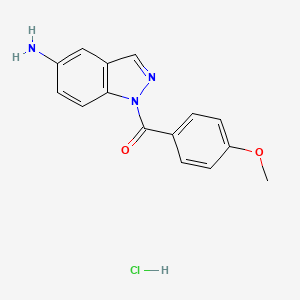
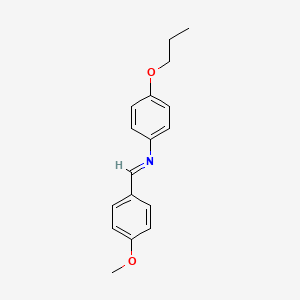
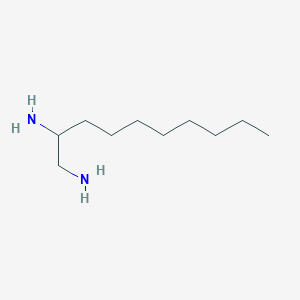
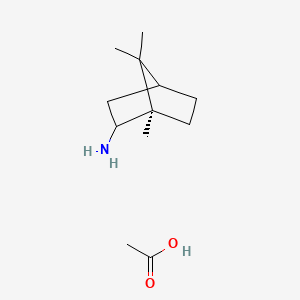
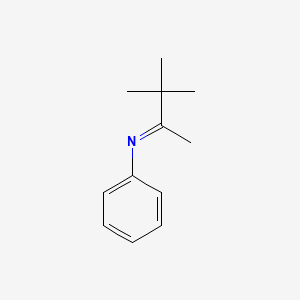
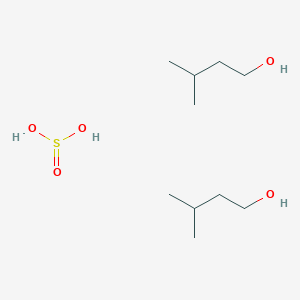
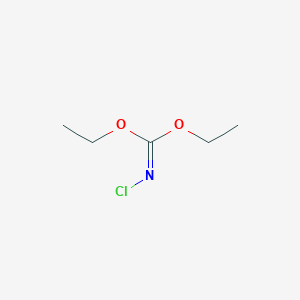

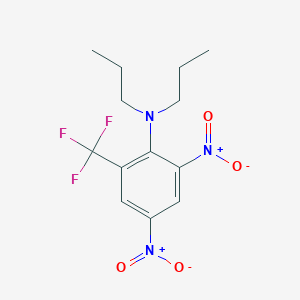

![N-[(4-chlorophenyl)methyl]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B14708954.png)
